sEH Inhibition Potency vs. Methoxy Analog
The 4-ethoxy-1,5-dihydro-1-benzazepin-2-one exhibits IC50 values of 61.7 nM against human sEH and 240 nM against rat sEH in cell-free assays [1]. In contrast, the 4-methoxy analog (BDBM50417983, CHEMBL1672128) displays markedly weaker inhibition with an IC50 of 302 nM against sEH under comparable assay conditions [2]. This 5-fold differential in human enzyme potency (61.7 nM vs. 302 nM) underscores the critical contribution of the ethoxy substituent's extended hydrophobic reach within the enzyme's active site compared to the truncated methoxy group.
| Evidence Dimension | Inhibitory potency against soluble epoxide hydrolase (sEH) |
|---|---|
| Target Compound Data | IC50 = 61.7 nM (human sEH); IC50 = 240 nM (rat sEH) |
| Comparator Or Baseline | 4-Methoxy analog (CHEMBL1672128): IC50 = 302 nM (sEH) |
| Quantified Difference | 5-fold greater potency for ethoxy vs. methoxy analog (61.7 nM vs. 302 nM) |
| Conditions | Cell-free enzyme inhibition assay; human and rat sEH; ChEMBL-curated BindingDB data |
Why This Matters
For investigators designing sEH-targeted probes or validating benzazepinone-based inhibitors, the 4-ethoxy analog provides measurable potency advantage over the 4-methoxy variant, reducing compound concentration requirements in cellular and in vivo models.
- [1] BindingDB. BDBM50417984 (CHEMBL1672129): IC50 61.7 nM for human sEH, 240 nM for rat sEH. View Source
- [2] BindingDB. BDBM50417983 (CHEMBL1672128): IC50 302 nM for sEH. View Source
